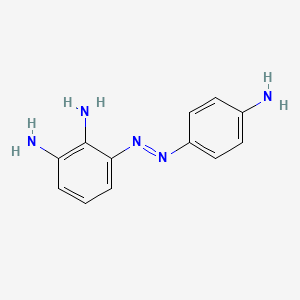
Bismark Brown
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismark Brown: is an aromatic azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including dyes and pigments. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismark Brown can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 1,2-benzenediamine under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Bismark Brown undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Bismark Brown has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Widely used in the production of dyes, pigments, and polymers due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Bismark Brown involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The azo group can also undergo cleavage, releasing aromatic amines that may interact with cellular components.
Comparación Con Compuestos Similares
1,2-Benzenediamine: Lacks the azo group, making it less reactive in certain chemical reactions.
4-Aminobenzoic Acid: Contains a carboxyl group instead of an amino group, leading to different chemical properties and applications.
Azobenzene: A simpler azo compound with two phenyl groups, used primarily in dye and pigment industries.
Uniqueness: Bismark Brown is unique due to the presence of both amino and azo groups, allowing it to participate in a wide range of chemical reactions and making it versatile in various applications. Its ability to form stable complexes with metals and other compounds further enhances its utility in research and industry.
Propiedades
Número CAS |
80324-43-2 |
|---|---|
Fórmula molecular |
C12H13N5 |
Peso molecular |
227.27 g/mol |
Nombre IUPAC |
3-[(4-aminophenyl)diazenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N5/c13-8-4-6-9(7-5-8)16-17-11-3-1-2-10(14)12(11)15/h1-7H,13-15H2 |
Clave InChI |
LBBAKTMYSIFTBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |
SMILES canónico |
C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |
Números CAS relacionados |
10114-58-6 (di-hydrochloride) |
Sinónimos |
Bismark Brown Bismark Brown, dihydrochloride C.I. 21000 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















